molecular formula C7H6N4O2 B14912612 N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide

N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide

Cat. No.: B14912612
M. Wt: 178.15 g/mol
InChI Key: ZAWCFZRZIFCZEL-UHFFFAOYSA-N
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Description

N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide is a synthetic heterocyclic compound designed for pharmaceutical and agrochemical research applications. This molecule features a 1,2,4-triazole ring linked to a furan-2-carboxamide group, a structural motif known to confer significant biological activity. The 1,2,4-triazole pharmacophore is a privileged scaffold in medicinal chemistry, present in numerous commercially available antifungal, anticancer, and antimicrobial agents . Key Research Applications & Value: This compound serves as a key intermediate for the synthesis of novel chemical entities with potential biological activity. Its primary research value lies in the exploration of new therapeutic and agrochemical agents. Specific research applications include: • Antifungal Agent Development: The 1,2,4-triazole core is a critical component of major systemic antifungal drugs (e.g., fluconazole, itraconazole, voriconazole) that inhibit fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . Derivatives of this scaffold are actively investigated to combat resistant fungal pathogens in both clinical and agricultural settings . • Anticancer Research: 1,2,4-Triazole-3-carboxamide derivatives have demonstrated significant promise in oncology research. Recent studies show that such compounds can induce cell cycle arrest and promote apoptosis (programmed cell death) in human leukemia cell lines (K562 and CCRF-SB), suggesting potential as antimetabolites with anticancer efficacy . • Antimicrobial & Agrochemical Discovery: The structural framework is widely used to create new molecules screened for antibacterial and pesticidal properties, addressing the critical need for new compounds to overcome multi-drug resistance . The furan ring further enhances its utility as a versatile building block in organic synthesis . Handling & Regulatory Information: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use. Proper personal protective equipment should be worn, and the compound should be handled only in a well-ventilated laboratory environment.

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

N-(1,2,4-triazol-4-yl)furan-2-carboxamide

InChI

InChI=1S/C7H6N4O2/c12-7(6-2-1-3-13-6)10-11-4-8-9-5-11/h1-5H,(H,10,12)

InChI Key

ZAWCFZRZIFCZEL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NN2C=NN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Oxidation Reactions

Furan Ring Oxidation
The furan-2-carboxamide moiety can undergo oxidation, particularly at the furan ring. Similar triazole-furan hybrids exhibit oxidation to yield furan-2-carboxylic acid derivatives.

Reaction TypeKey FeaturesProductReference
Oxidation Furan ring → Furan-2-carboxylic acidN-(4H-1,2,4-triazol-4-yl)furan-2-carboxylic acid

Mechanism : Oxidation likely involves electrophilic attack on the furan ring, followed by cleavage to form a carboxylic acid group.

Reduction Reactions

Triazole Ring Reduction
The 1,2,4-triazole ring may undergo reduction to form dihydrotriazole derivatives. This reactivity is observed in analogous triazole compounds, where reduction alters the ring’s electronic properties.

Reaction TypeKey FeaturesProductReference
Reduction Triazole ring → DihydrotriazoleN-(4,5-dihydro-1H-1,2,4-triazol-4-yl)furan-2-carboxamide

Mechanism : Reduction typically involves catalysts (e.g., hydrogenation) or reducing agents (e.g., NaBH4), targeting the triazole’s nitrogen-rich framework.

Substitution Reactions

Electrophilic Substitution
The carboxamide group’s phenyl ring (if present) or other aromatic components may undergo electrophilic substitution. For example, triazole derivatives with phenyl substituents exhibit reactivity at ortho/para positions .

Reaction TypeKey FeaturesProductReference
Substitution Electrophilic attack on aromatic ringsSubstituted phenyl-triazole derivatives

Mechanism : Substitution reactions depend on directing groups (e.g., electron-donating or withdrawing) and reaction conditions (e.g., nitration, alkylation).

Amidation and Hydrolysis

Carboxamide Group Reactions
While not explicitly detailed in the provided sources, the carboxamide group can theoretically undergo hydrolysis (yielding a carboxylic acid) or amidation (forming substituted amides). This aligns with general organic chemistry principles.

Reaction TypeKey FeaturesProductReference
Hydrolysis Carboxamide → Carboxylic acidN-(4H-1,2,4-triazol-4-yl)furan-2-carboxylic acid (analogous)
Amidation Carboxamide + Amine → Substituted amideN-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide derivatives (related)

Thioether Formation

Sulfur-Based Reactions
Although the target compound lacks a sulfur atom, related triazole derivatives with thioether groups (e.g., thioacetamides) undergo reactions such as thioether oxidation or substitution . These reactions highlight the versatility of sulfur-containing triazole analogs.

Cyclization and Ring-Forming Reactions

Synthetic Pathways
The synthesis of this compound likely involves cyclization steps. For example, triazole rings are often formed via reactions between hydrazines and ketones or aldehydes, followed by cyclization .

Reaction TypeKey FeaturesProductReference
Cyclization Hydrazine + Carbonyl compound → Triazole ringThis compound

Mechanism : Cyclization typically requires catalytic conditions (e.g., acidic or basic environments) to drive ring closure.

Mechanism of Action

The mechanism of action of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism. This inhibition helps in managing blood glucose levels in diabetic patients . The compound may also interact with fungal cell membranes, disrupting their integrity and leading to fungal cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide can be contextualized by comparing it to related compounds. Below is a detailed analysis based on crystallographic, synthetic, and substituent-variation studies:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Structural Features Key Differences Potential Applications / Findings
This compound Furan-2-carboxamide linked to 1,2,4-triazole Baseline structure with no additional substituents Limited reported data; hypothesized for antimicrobial activity based on analogous compounds
JIKRAZ (Calcium complex of N-(4H-1,2,4-triazol-4-yl)-tetrazol-5-aminide) Tetrazole instead of furan; coordinated to calcium ions Tetrazole ring introduces higher polarity and metal-binding capacity Studied for crystallographic stability; potential in coordination chemistry
N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives Furan linked to tetrazole via methylene group Substitution of carboxamide with methylene group alters electronic properties Exhibited moderate antimicrobial activity in biological evaluations
(S)-N-(5-(3-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)tetrahydrofuran-2-carboxamide Tetrahydrofuran (saturated) instead of furan; fluorobenzyl substituent Saturation reduces aromaticity; fluorobenzyl enhances lipophilicity Marketed by Parchem as a bioactive intermediate; likely optimized for CNS penetration
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Thiophene replaces furan; sulfanyl and fluorophenyl groups added Thiophene increases π-stacking potential; sulfanyl group enhances reactivity No explicit data reported, but structural analogs suggest applications in enzyme inhibition

Key Insights from Comparative Analysis:

Role of Heterocyclic Rings :

  • The furan ring in the target compound provides aromaticity and moderate hydrogen-bonding capacity, whereas analogs with tetrazole (e.g., JIKRAZ ) or thiophene (e.g., ) exhibit altered electronic profiles. Tetrazoles are more polar, favoring solubility in aqueous media, while thiophenes enhance π-π interactions in protein binding.
  • Saturated rings, as seen in the tetrahydrofuran derivative , reduce conformational flexibility but improve metabolic stability.

Substituent Effects :

  • Electron-withdrawing groups (e.g., fluorine in ) increase lipophilicity and bioavailability.
  • Functional groups like sulfanyl () or metal-coordinating tetrazoles () expand reactivity for targeted drug design.

Biological Activity Trends :

  • Compounds with tetrazole or thiophene moieties () often show enhanced antimicrobial or anticancer activity compared to furan derivatives, likely due to improved target engagement.
  • The absence of substituents on the triazole ring in the target compound may limit its potency relative to fluorinated or benzyl-substituted analogs .

Methodological Considerations

Structural comparisons rely heavily on crystallographic tools such as SHELXL and ORTEP-3 , which enable precise determination of bond lengths, angles, and intermolecular interactions. For example, JIKRAZ’s calcium coordination was resolved using SHELX programs , highlighting the importance of these tools in elucidating stability and reactivity trends.

Q & A

Q. What are the common synthetic routes for N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide?

The synthesis typically involves coupling furan-2-carboxylic acid derivatives with 4-amino-1,2,4-triazole precursors. For example:

  • Step 1 : React 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol under reflux with aqueous KOH as a base.
  • Step 2 : Isolate the product via precipitation, followed by recrystallization from ethanol .
  • Alternative methods include using carbodiimide coupling agents to link the furan and triazole moieties, ensuring high regioselectivity .

Q. Which spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • 1H/13C NMR : To confirm proton and carbon environments (e.g., δ 8.75 ppm for triazole NH in CDCl3) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1660 cm⁻¹ and NH stretches at ~3389 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 218.09 for analogous triazolylamides) .

Q. What initial biological activities have been reported for structurally similar 1,2,4-triazole carboxamides?

  • Antifungal activity : Triazolylamides exhibit activity against Candida spp., with MIC values ranging from 16–64 µg/mL .
  • Anti-exudative effects : Analogous compounds reduce inflammation in rodent models by inhibiting prostaglandin pathways .
  • Enzyme inhibition : Some derivatives target kinases or cytochrome P450 enzymes, as shown via in vitro assays .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Software tools : Use SHELXL for refinement (handles twinning and high-resolution data) and ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding .
  • Challenges : Address disorder in the triazole ring using restraints (e.g., DFIX, FLAT in SHELXL) or partial occupancy modeling .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What factors contribute to variability in synthetic yields of this compound?

  • Reaction conditions : Prolonged reflux (>2 hours) can degrade the triazole ring; optimal yields (~85%) are achieved at 1-hour reflux in ethanol .
  • Substituent effects : Electron-withdrawing groups on the furan ring (e.g., Cl, NO2) reduce nucleophilicity, requiring harsher conditions .
  • Solvent purity : Trace water in ethanol promotes hydrolysis of the chloroacetamide intermediate, lowering yields .

Q. How should discrepancies in biological activity data across studies be analyzed?

  • Assay standardization : Compare MIC values using CLSI guidelines for antifungal assays to minimize inter-lab variability .
  • Structural analogs : Evaluate substituent effects (e.g., 5-iodo vs. 5-methyl on furan) to explain activity differences (e.g., iodine enhances lipophilicity and membrane penetration) .
  • Statistical validation : Use ANOVA to assess significance of activity differences between batches .

Q. What computational methods predict the structure-activity relationship (SAR) of this compound?

  • Molecular docking : Simulate binding to target proteins (e.g., CYP51 for antifungals) using AutoDock Vina, focusing on hydrogen bonds between the triazole NH and active-site residues .
  • QSAR models : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with antifungal IC50 values .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

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